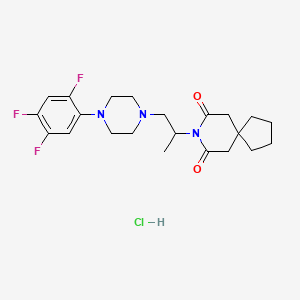

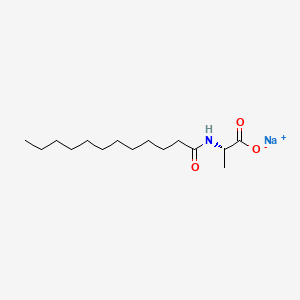

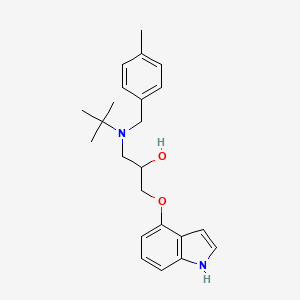

1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol

Vue d'ensemble

Description

1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol is a synthetic small molecule with potential applications in scientific research, drug discovery, and drug development. It is a highly selective and potent agonist of the serotonin 5-HT2A receptor and is being studied for its potential therapeutic effects in the treatment of depression, anxiety, and other neuropsychiatric disorders.

Applications De Recherche Scientifique

Inhibition of Hepatic Gluconeogenesis

SR-18292 is a potent and specific inhibitor of hepatic gluconeogenesis . It works by increasing the acetylation of PGC-1α (peroxisome proliferator-activated receptor γ coactivator 1 α), which suppresses the expression of gluconeogenic genes . This action of SR-18292 can help reduce blood glucose levels and increase hepatic insulin sensitivity in mouse models of Type 2 Diabetes .

Induction of Fetal Hemoglobin Synthesis

SR-18292 has been used to induce the synthesis of fetal hemoglobin (HbF) in adult erythroid cells . The reactivation of HbF synthesis can diminish the severity of many clinical features of sickle cell disease . This is achieved by up-regulating PGC-1α, which has been shown to induce HbF levels in human primary erythroid progenitor CD34+ cells .

Reduction of Disease Pathology in Sickle Cell Mice

In addition to inducing HbF synthesis, SR-18292 has been shown to reduce disease pathology in sickle cell mice . After 4 weeks of treatment with SR-18292, there was a significant increase in the HbF-high cell population in sickle cell mice . This led to a significant reduction in reticulocyte counts, a sign of premature red blood cell destruction (hemolysis), from 55% to 20% .

Promotion of Erythroid Terminal Differentiation

SR-18292 has been found to promote erythroid terminal differentiation . At higher concentrations, SR-18292 treatment increased the percentage of CD49d- CD233+ cells, suggesting that SR-18292 can promote erythroid terminal differentiation .

Potential Use in Drug Development

Given its unique properties and effects, SR-18292 could potentially be used in the development of new drugs for the treatment of conditions such as Type 2 Diabetes and sickle cell disease .

Mécanisme D'action

Target of Action

SR-18292 primarily targets the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) . PGC-1α is a transcriptional coactivator that plays a pivotal role in energy homeostasis by co-activating transcription factors that regulate fat and glucose metabolism .

Mode of Action

SR-18292 acts as an inhibitor of PGC-1α . It increases the acetylation of PGC-1α, which is achieved by enhancing the interaction of PGC-1α with the acetyl transferase GCN5 . This results in the suppression of gluconeogenic gene expression and a reduction in glucose production in hepatocytes .

Biochemical Pathways

The primary biochemical pathway affected by SR-18292 is the gluconeogenesis pathway . By inhibiting PGC-1α, SR-18292 suppresses the expression of genes involved in gluconeogenesis, thereby reducing the production of glucose in hepatocytes .

Result of Action

The primary result of SR-18292’s action is the reduction of blood glucose levels and the increase of hepatic insulin sensitivity . This is achieved by suppressing the expression of gluconeogenic genes, which leads to a decrease in glucose production in hepatocytes .

Action Environment

The efficacy of SR-18292 can be influenced by the environment, particularly the diet of the organism. For instance, in high-fat diet-fed mice, a dietary model of obesity and T2D, treatment with SR-18292 resulted in significantly lower levels of fasting blood glucose concentrations .

Propriétés

IUPAC Name |

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRANURXPKRRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-indol-4-yl)oxy)-3-(tert-butyl(4-methylbenzyl)amino)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

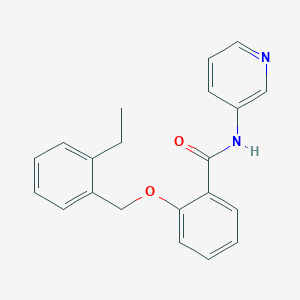

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

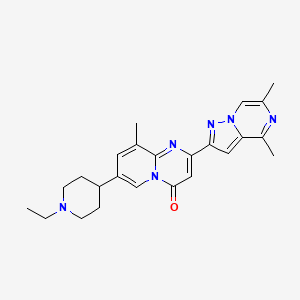

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)